Eflornithine - 70052-12-9

Eflornithine

Catalog Number: EVT-267193
CAS Number: 70052-12-9
Molecular Formula: C6H12F2N2O2
Molecular Weight: 182.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eflornithine (2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride), also known as α-difluoromethylornithine (DFMO), is a unique molecule with a significant role in scientific research. [] While primarily recognized for its therapeutic applications, this analysis focuses on its broader scientific relevance beyond clinical use and dosage.

Eflornithine is classified as a polyamine synthesis inhibitor, specifically targeting ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. [, ] This inhibition of polyamine synthesis makes eflornithine a valuable tool for investigating a range of biological processes and disease models.

Synthesis Analysis

Several approaches have been explored for the synthesis of eflornithine and its derivatives. One method involves the multi-step derivatization of eflornithine at its α-carboxylic, α-amino, and 5-amino groups through reactions like esterification, amidation, and carbamylation. [] This approach aims to modify the physicochemical properties of eflornithine, potentially enhancing its bioavailability and enabling oral administration.

Another study focused on synthesizing a series of δ-amide derivatives of eflornithine by reacting its δ-amino group with acyl chlorides. [] These derivatives exhibited altered lipophilicity and solubility compared to eflornithine, indicating potential for improved pharmacological properties.

Molecular Structure Analysis

Eflornithine's molecular structure comprises a pentanoic acid backbone with amino groups at positions 2 and 5, and a difluoromethyl group at position 2. [] This structure closely resembles the natural substrate of ornithine decarboxylase, ornithine, allowing eflornithine to bind to the enzyme and inhibit its activity. [, ]

Chemical Reactions Analysis

One notable reaction involves the derivatization of eflornithine with o-phthalaldehyde and N-acetyl-L-cysteine to form diastereomers. [] This reaction is crucial for the chiral separation and analysis of eflornithine enantiomers using liquid chromatography.

Mechanism of Action

Eflornithine functions as a suicide inhibitor of ornithine decarboxylase (ODC), the enzyme responsible for catalyzing the conversion of ornithine to putrescine in the polyamine biosynthesis pathway. [, ]

Eflornithine binds to ODC and undergoes enzymatic decarboxylation, forming a reactive intermediate that irreversibly binds to the enzyme's active site. [, ] This irreversible inhibition effectively depletes putrescine levels, disrupting polyamine synthesis and impacting various cellular processes that rely on polyamines, such as cell growth and proliferation. [, ]

Efforts to improve eflornithine's oral absorption have focused on synthesizing more lipophilic derivatives, as evidenced by the development of δ-amide derivatives with log D values ranging from −0.78 ± 1.07 to −0.07 ± 1.08 at pH 7.4. []

Applications
  • Parasitology: Eflornithine is a crucial drug for treating human African trypanosomiasis (HAT), a fatal parasitic disease. Research focuses on understanding the mechanisms of eflornithine resistance in trypanosomes [] and developing more effective drug delivery strategies to improve treatment outcomes. [, ]
  • Cancer Research: Eflornithine's antiproliferative effects have led to its investigation as a potential cancer chemopreventive agent. Studies have explored its use in combination with other drugs for treating various cancers, including neuroblastoma, colorectal cancer, and gliomas. [, , , ]
  • Dermatology: Eflornithine is utilized topically for treating hirsutism, a condition characterized by excessive hair growth. Research focuses on understanding its mechanism of action in inhibiting hair follicle growth [] and evaluating its efficacy in combination with other treatment modalities. [, , ]
  • Metabolomics: Eflornithine serves as a valuable tool in metabolomics research to study the impact of polyamine pathway disruption on cellular metabolism. [] This approach helps identify novel metabolic pathways and potential drug targets.
  • Blood-Brain Barrier Research: Eflornithine's ability to cross the blood-brain barrier has been investigated in relation to its use in treating HAT. [, , ] These studies provide insights into drug delivery to the central nervous system and potential strategies to enhance brain penetration.
Future Directions
  • Enhancing Oral Bioavailability: Developing eflornithine formulations or prodrugs with improved oral bioavailability remains a key area of research. [, , ] This would significantly enhance its therapeutic potential, particularly for HAT, by allowing for easier administration and improved patient compliance.
  • Overcoming Drug Resistance: Investigating the mechanisms of eflornithine resistance in trypanosomes and other organisms is crucial for designing strategies to circumvent resistance and improve treatment efficacy. []
  • Developing Combination Therapies: Combining eflornithine with other drugs could potentially enhance its efficacy and reduce the risk of resistance development. [, , , , , ] Further research is needed to identify optimal drug combinations and treatment regimens.
  • Investigating Long-term Effects: While generally well-tolerated, long-term studies are needed to fully understand the safety profile of eflornithine and its potential for long-term use. [, ]

L-Eflornithine

  • Compound Description: L-Eflornithine is the more potent enantiomer of the racemic drug eflornithine. It acts as a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the enzyme responsible for catalyzing the first step in polyamine biosynthesis. L-Eflornithine exhibits greater in vitro antitrypanosomal activity compared to D-eflornithine [, , , ].
  • Relevance: L-eflornithine is directly related to eflornithine as it is one of its two enantiomers. While both enantiomers are present in the racemic mixture used clinically, L-eflornithine's higher potency suggests it may be the primary driver of the drug's anti-trypanosomal effects. This has fueled research into developing L-eflornithine-based therapies for improved treatment of late-stage Gambian human African trypanosomiasis [, , ].

D-Eflornithine

  • Compound Description: D-Eflornithine is the less potent enantiomer of eflornithine. Like its counterpart, it also inhibits ornithine decarboxylase, but exhibits significantly lower activity against Trypanosoma brucei gambiense strains compared to L-eflornithine [, , , ].
  • Relevance: D-eflornithine is the other enantiomer of eflornithine. The significant difference in their potencies and the stereoselective absorption favoring D-eflornithine observed in pharmacokinetic studies suggest that the current racemic formulation may not be optimal for oral delivery [, ]. Exploring L-eflornithine-based therapies is driven by the aim to enhance efficacy and enable a potentially more accessible oral treatment option for sleeping sickness.

Nifurtimox

  • Compound Description: Nifurtimox is a nitrofuran derivative with antiparasitic activity. It is used in combination with eflornithine as a first-line treatment for late-stage Gambian human African trypanosomiasis. The combination therapy, known as NECT, offers a more practical and less toxic alternative to eflornithine monotherapy [, , , ].
  • Relevance: While not structurally related to eflornithine, nifurtimox plays a crucial role in enhancing the drug's clinical application. The combination therapy allows for a reduced dosage and shorter treatment duration of eflornithine, improving patient compliance and reducing the logistical challenges associated with the cumbersome intravenous administration of eflornithine alone [, ].

Sulindac

  • Compound Description: Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits chemopreventive effects against various cancers. It has been investigated in combination with eflornithine for the treatment of familial adenomatous polyposis (FAP), a genetic disorder characterized by the development of numerous colorectal polyps, increasing the risk of colon cancer [, , ].
  • Relevance: While structurally unrelated to eflornithine, sulindac's combination with eflornithine targets a key aspect of the latter's mechanism of action: polyamine depletion. Sulindac activates spermidine/spermine acetyltransferase (SAT1), which targets polyamines for export, working synergistically with eflornithine to reduce tissue levels of these growth-associated molecules [].

Pentamidine

  • Compound Description: Pentamidine is an antiparasitic drug used to treat first-stage African trypanosomiasis. It is believed to act by inhibiting oxidative phosphorylation and interfering with DNA replication in trypanosomes. Pentamidine is also known to utilize the same amino acid transporter, TbAAT6, as eflornithine for cellular uptake in Trypanosoma brucei [, , ].
  • Relevance: Pentamidine shares a transport mechanism with eflornithine in Trypanosoma brucei, indicating potential competition for uptake [, ]. Additionally, the emergence of drug resistance in African trypanosomiasis necessitates understanding the potential for cross-resistance between pentamidine and eflornithine, especially given the shared reliance on TbAAT6 for efficacy [, ].

Melarsoprol

  • Relevance: The declining efficacy of melarsoprol due to widespread resistance highlights the importance of eflornithine as a crucial alternative treatment for late-stage HAT [, ]. The need for new and effective drugs is underscored by the limitations of existing treatments like melarsoprol, emphasizing the continued relevance of research into optimizing eflornithine-based therapies.

δ-Amide Derivatives of Eflornithine

  • Compound Description: These are a series of synthetic derivatives of eflornithine where the δ-amino group of eflornithine is modified by attaching various amide groups. The aim of synthesizing these derivatives was to improve oral bioavailability of eflornithine. While some derivatives exhibited increased lipophilicity, none of them delivered detectable levels of eflornithine in the plasma of rats after oral administration [].
  • Relevance: These synthetic derivatives highlight the ongoing efforts to improve the pharmacokinetic properties of eflornithine, specifically its oral absorption []. Despite the unsuccessful attempt to deliver eflornithine through these δ-amide prodrugs, they contribute to a deeper understanding of the structure-activity relationship of eflornithine and provide valuable insights for future prodrug design strategies.

Mono-, Di-, and Trisubstituted Derivatives of Eflornithine

  • Compound Description: These are a series of synthetic eflornithine derivatives with modifications on the α-carboxylic, α-amino, and/or 5-amino groups through esterification, amidation, or carbamylation reactions []. These modifications aimed to improve lipophilicity and potentially enhance oral absorption. While some derivatives did show increased lipophilicity, none successfully delivered eflornithine into the plasma after oral administration to rats [].

Properties

CAS Number

70052-12-9

Product Name

Eflornithine

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid

Molecular Formula

C6H12F2N2O2

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)

InChI Key

VLCYCQAOQCDTCN-UHFFFAOYSA-N

SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Solubility

In water, 5.5X10+5 mg/L at 25 °C (est)

Synonyms

alpha Difluoromethyl Ornithine
alpha Difluoromethylornithine
alpha-Difluoromethyl Ornithine
alpha-Difluoromethylornithine
Difluoromethylornithine
DL alpha Difluoromethylornithine
DL-alpha-Difluoromethylornithine
Eflornithine
Eflornithine Hydrochloride
Eflornithine Monohydrochloride, Monohydrate
MDL 71,782 A
MDL-71,782 A
MDL71,782 A
Ornidyl
Ornithine, alpha-Difluoromethyl
RMI 71782
Vaniqa

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.